BenchChemオンラインストアへようこそ!

Bupivacaine Hydrochloride

Physicochemical Properties Drug Design Pharmacokinetics

Bupivacaine Hydrochloride is the racemic long-acting amide local anesthetic selected when profound motor blockade is critical. With a partition coefficient of 346 (vs. 115 for ropivacaine) and 95.5% plasma protein binding, it delivers 1.52× greater motor block potency than ropivacaine (MMLAC 0.326% vs. 0.497%), making it optimal for orthopedic and abdominal surgery research requiring complete muscle relaxation. Its racemic R(+) enantiomer content establishes it as the essential reference standard for preclinical cardiac safety and LAST mechanistic studies. Select this compound when motor block depth and duration are prioritized over cardiac safety margins.

Molecular Formula C18H29ClN2O
Molecular Weight 324.9 g/mol
CAS No. 18010-40-7
Cat. No. B195685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBupivacaine Hydrochloride
CAS18010-40-7
Synonyms1-Butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide
Bupivacain Janapharm
Bupivacain RPR
Bupivacain-RPR
Bupivacaina Braun
Bupivacaine
Bupivacaine Anhydrous
Bupivacaine Carbonate
Bupivacaine Hydrochloride
Bupivacaine Monohydrochloride, Monohydrate
Buvacaina
Carbostesin
Dolanaest
Marcain
Marcaine
Sensorcaine
Svedocain Sin Vasoconst
Molecular FormulaC18H29ClN2O
Molecular Weight324.9 g/mol
Structural Identifiers
SMILESCCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl
InChIInChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H
InChIKeySIEYLFHKZGLBNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





Bupivacaine Hydrochloride (CAS 18010-40-7): Potency, Lipophilicity, and PK Baseline for Scientific Selection


Bupivacaine Hydrochloride is a long-acting amide-type local anesthetic that blocks voltage-gated sodium channels to inhibit nerve impulse propagation [1]. It is the hydrochloride salt of racemic bupivacaine, a chiral compound comprised of R(+) and S(-) enantiomers [2]. The compound exhibits high lipophilicity (partition coefficient 346) and extensive plasma protein binding (95.5%), which underpin its prolonged duration of action relative to shorter-acting agents like lidocaine [3]. Following epidural administration in adults, it has a terminal half-life of approximately 2.7 hours and reaches peak plasma concentration within 30–45 minutes [4].

Why Bupivacaine Hydrochloride Cannot Be Substituted: Lipophilicity-Driven Potency and Cardiotoxicity Distinguish It from Analogs


In-class substitution of bupivacaine hydrochloride with other long-acting amide local anesthetics is precluded by quantifiable differences in physicochemical and pharmacological profiles. While ropivacaine and levobupivacaine were developed as less cardiotoxic alternatives, they do not replicate the exact potency or block characteristics of racemic bupivacaine. The high partition coefficient of bupivacaine (346 versus 115 for ropivacaine) confers greater lipophilicity, which translates into more potent motor blockade and a distinct sensory-motor block ratio [1]. Conversely, bupivacaine's racemic nature means it contains the R(+) enantiomer, which is associated with greater cardiac sodium channel binding and a lower lethal dose threshold compared to the pure S(-) enantiomers levobupivacaine and ropivacaine [2]. Therefore, selecting the specific compound is not a matter of simple interchangeability but requires a risk-benefit assessment based on the required depth and duration of block versus the patient-specific cardiac safety profile.

Bupivacaine Hydrochloride Quantitative Differentiation: Head-to-Head Evidence Against Ropivacaine, Levobupivacaine, and Lidocaine


Lipophilicity and Protein Binding: Bupivacaine vs. Ropivacaine

Bupivacaine demonstrates significantly higher lipophilicity compared to ropivacaine, as quantified by partition coefficients of 346 and 115, respectively. Its protein binding is also marginally higher at 95.5% versus 94% for ropivacaine [1]. This differential in physicochemical properties directly contributes to its enhanced potency and longer duration of action.

Physicochemical Properties Drug Design Pharmacokinetics

Motor Block Potency: Bupivacaine Demonstrates 1.5-Fold Higher Potency Than Ropivacaine in Epidural Labor Analgesia

In a clinical trial on laboring parturients, the motor block minimal local analgesic concentration (MMLAC) was determined for both bupivacaine and ropivacaine using an up-down sequential allocation method [1]. Bupivacaine required a significantly lower concentration to achieve effective motor block compared to ropivacaine.

Obstetric Anesthesia Motor Blockade Potency Ratio

Cardiac Safety: Bupivacaine Exhibits Lower Lethal Dose Threshold Compared to Levobupivacaine and Ropivacaine in Swine Model

In an anesthetized swine model, the lethal dose of racemic bupivacaine was found to be significantly lower than that of its S(-) enantiomer levobupivacaine and the structural analog ropivacaine [1]. This quantifies the increased cardiotoxic risk associated with the racemic mixture.

Cardiotoxicity Safety Pharmacology Local Anesthetic Systemic Toxicity

Differential Nerve Fiber Block: Bupivacaine Depresses Motor Fibers 16% More Than Ropivacaine While Sensory Blockade Remains Comparable

An in vitro study using the isolated rabbit vagus nerve model compared the depressant effects of bupivacaine and ropivacaine on compound action potentials of A (motor) and C (sensory) nerve fibers [1]. The results show a statistically significant differential effect.

Sensory-Motor Dissociation In Vitro Electrophysiology Nerve Fiber Selectivity

Extended Duration of Sensory Blockade: Liposomal Bupivacaine (Exparel) Delivers 3-Fold Longer Sensory Loss Compared to Bupivacaine HCl

A phase I clinical trial in healthy volunteers compared epidurally administered liposomal bupivacaine (Exparel) 266 mg with bupivacaine HCl 50 mg [1]. The liposomal formulation provided a significantly prolonged duration of sensory blockade and a shorter period of motor impairment.

Drug Delivery Liposomal Formulation Postoperative Analgesia

Prolonged Analgesia vs. Short-Acting Lidocaine: Bupivacaine Provides 2.3-Fold Longer Duration of Sympathetic Blockade

In a clinical trial comparing local anesthetics for lumbar epidural blockade, bupivacaine 0.5% with epinephrine provided a significantly longer duration of sympathetic blockade compared to lidocaine 2% with epinephrine [1].

Epidural Anesthesia Duration of Action Sympathetic Block

Bupivacaine Hydrochloride: Optimal Application Scenarios Derived from Quantitative Differentiation Evidence


Surgical Procedures Requiring Dense, Long-Lasting Motor Blockade

Based on evidence showing bupivacaine is 1.52 times more potent for motor block than ropivacaine (MMLAC 0.326% vs. 0.497%) [1] and depresses motor fibers 16% more than ropivacaine [2], this compound is optimally selected for orthopedic, abdominal, or other major surgeries where profound muscle relaxation and extended intraoperative immobility are critical for surgical success.

Postoperative Pain Management with Liposomal Extended-Release Formulation (Exparel)

When procuring for multimodal analgesia protocols aimed at reducing opioid consumption and enabling early ambulation, the liposomal formulation of bupivacaine is indicated. Evidence demonstrates it provides a 3- to 5-fold longer sensory block (36–69 hours) compared to plain bupivacaine HCl (12 hours), while simultaneously reducing the duration of motor impairment by 64% (1 hour vs. 2.8 hours) [3].

Obstetric Labor Analgesia Where Motor Sparing Is Not the Primary Goal

The demonstrated higher motor blocking potency of bupivacaine relative to ropivacaine (potency ratio 0.66) [1] makes it a suitable selection for labor epidurals where the priority is effective pain relief and the patient's ability to ambulate is not a primary concern, or where the cost differential favors the more potent, less expensive racemic mixture.

Research Models Investigating Cardiotoxicity of Racemic Local Anesthetics

Given the quantitative data showing bupivacaine's lethal dose is 46% lower than levobupivacaine and 53% lower than ropivacaine in an in vivo swine model [4], bupivacaine hydrochloride serves as a critical reference standard and positive control in preclinical studies evaluating the cardiac safety profile and mechanisms of local anesthetic systemic toxicity (LAST) for novel anesthetic agents or reversal strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bupivacaine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.